2-Amino-4-methoxy-2-methylbutanenitrile
Overview
Description
2-Amino-4-methoxy-2-methylbutanenitrile is a chemical compound with the CAS Number: 1249634-22-7 . It has a molecular weight of 128.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at temperatures below -10°C .Scientific Research Applications
Microcystin Analysis
A study optimized the reaction conditions for producing MMPB (2-methyl-3-methoxy-4-phenylbutanoic acid) by oxidizing cyanobacterial samples with permanganate-periodate. This method enables the analysis of microcystins (MCs), a family of toxic cyclic heptapeptides produced by cyanobacteria. The technique offers insights into detecting and quantifying total MCs in environmental samples, which is crucial for water quality monitoring and public health (Wu et al., 2009).
Synthetic Organic Chemistry
Another study discussed the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. This research provides valuable information on the synthesis of complex organic molecules, which could be relevant for developing new pharmaceuticals or studying the structure and function of biologically active compounds (Namikoshi et al., 1989).
Photoinitiators for Coatings
Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties explores their application as photoinitiators in ultraviolet-curable pigmented coatings. This work contributes to the development of advanced materials with specific photophysical properties for industrial applications (Angiolini et al., 1997).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H314, and H332 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, and P501 .
Properties
IUPAC Name |
2-amino-4-methoxy-2-methylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBJGPHRFFQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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